Cerium(III) Chloride, Anhydrous

Catalog No.
S597419
CAS No.
7790-86-5
M.F
CeCl3
M. Wt
246.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(III) Chloride, Anhydrous

CAS Number

7790-86-5

Product Name

Cerium(III) Chloride, Anhydrous

IUPAC Name

trichlorocerium

Molecular Formula

CeCl3

Molecular Weight

246.47 g/mol

InChI

InChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

VYLVYHXQOHJDJL-UHFFFAOYSA-K

SMILES

Cl[Ce](Cl)Cl

Synonyms

CeCl3, cerium trichloride, cerium(III) chloride, cerous chloride, cerous chloride heptahydrate, cerous chloride hexahydrate, cerous chloride octahydrate, cerous chloride, 141Ce-labeled, cerous chloride, 144Ce-labeled

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ce+3]

Catalyst in Organic Synthesis:

Cerium trichloride acts as a Lewis acid catalyst, meaning it accepts lone pairs of electrons from other molecules. This property makes it valuable in various organic synthesis reactions, including:

  • Friedel-Crafts alkylation and acylation: These reactions involve attaching an alkyl or acyl group to an aromatic ring. Cerium trichloride helps activate the electrophilic character of the alkyl or acyl halide, facilitating the reaction with the aromatic ring [].

Potential Therapeutic Applications:

The potential therapeutic effects of cerium, particularly the Ce³⁺ ion present in cerium trichloride, are currently under investigation. Research suggests promising avenues in:

  • Wound healing: Studies indicate that cerium trichloride may promote wound healing and cell proliferation by stimulating fibroblast activity and gene expression [].
  • Antioxidant properties: Cerium exhibits dual oxidation states (Ce³⁺ and Ce⁴⁺) and can act as an antioxidant by scavenging free radicals, potentially offering benefits in conditions associated with oxidative stress [].

Material Science Research:

Cerium trichloride finds applications in material science research for:

  • Preparation of other cerium compounds: It serves as a precursor for various cerium salts like cerium trifluoromethanesulfonate, used in specific research areas [].
  • Study of cerium-based materials: Cerium-based materials are being explored for their potential applications in catalysis, energy storage, and electronics. Cerium trichloride can be used to synthesize and study the properties of these materials [].

Other Research Areas:

Cerium trichloride is also being investigated in other research areas, including:

  • Dentin erosion: Studies suggest that cerium trichloride may help reduce the acid susceptibility of dentin, potentially contributing to dental health research [].

Cerium(III) chloride, anhydrous, is a chemical compound with the formula CeCl₃. It is a white, hygroscopic solid that readily absorbs moisture from the air, often forming hydrates such as the heptahydrate (CeCl₃·7H₂O) under humid conditions. This compound is highly soluble in water and can dissolve in organic solvents like ethanol and acetone when in its anhydrous form. Cerium(III) chloride is primarily utilized in various

Cerium trichloride is a mild irritant and can cause skin and eye irritation upon contact. Inhalation may irritate the respiratory system. It's recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in powdered form [].

. Its ability to stabilize reactive intermediates allows for greater control over reaction pathways, enhancing yields and selectivity. Additionally, research has indicated that cerium(III) chloride can influence the reactivity of organometallic reagents, making it valuable in synthetic organic chemistry .

Cerium(III) chloride has been studied for its potential biological activities. While it does not exhibit significant toxicity at low concentrations, higher doses can cause skin and eye irritation. Research into its biological effects is still ongoing, particularly regarding its role in catalysis within biological systems and potential therapeutic applications. Its properties as a Lewis acid may also lend it some utility in biological contexts where metal ions play a role in enzyme activity or catalysis .

The synthesis of anhydrous cerium(III) chloride can be achieved through several methods:

  • Dehydration of Hydrates: Gradually heating the heptahydrate at approximately 140 °C under vacuum can yield anhydrous cerium(III) chloride.
  • Thermal Decomposition: Heating the hydrate to around 400 °C with ammonium chloride under high vacuum produces pure anhydrous cerium(III) chloride.
  • Reaction with Thionyl Chloride: An alternative method involves heating cerium(III) chloride hydrate with excess thionyl chloride for three hours.
  • Direct Synthesis: Anhydrous cerium(III) chloride can also be synthesized by reacting cerium metal with hydrogen chloride gas .

Cerium(III) chloride has a wide range of applications across various fields:

  • Catalysis: It serves as a Lewis acid catalyst in organic reactions, including Friedel-Crafts acylation and polymerization processes.
  • Material Science: Used in the preparation of cerium-based materials that improve corrosion resistance in aluminum alloys.
  • Spectroscopy: Employed in spectrographic analysis due to its ability to form stable complexes with various ligands.
  • Organic Synthesis: Acts as a reagent for synthesizing other cerium salts and facilitating complex organic transformations .

Cerium(III) chloride shares similarities with several other cerium compounds, each possessing unique properties:

CompoundFormulaNotable Characteristics
Cerium(II) ChlorideCeCl₂Less stable than Cerium(III), more reducing agent
Cerium(IV) OxideCeO₂Commonly used as a catalyst; oxidizing properties
Cerium(III,IV) OxideCeOₓMixed valence states; exhibits unique catalytic behavior
Cerium(III) NitrateCe(NO₃)₃Soluble; used in various chemical syntheses

Cerium(III) chloride stands out due to its hygroscopic nature and effectiveness as a Lewis acid catalyst, making it particularly useful in organic synthesis compared to its counterparts .

Basic Physical Properties

Cerium(III) chloride anhydrous (CeCl₃) presents as a white to pale gray crystalline solid with distinct physical characteristics that make it valuable for various applications.

PropertyValueReference
CAS Number7790-86-5
Molecular FormulaCeCl₃
Molecular Weight246.48 g/mol
AppearanceWhite to pale gray powder/crystals
Melting Point848°C
Boiling Point1727°C
Density3.92-3.97 g/mL at 25°C
SolubilitySoluble in water, ethanol, acids, acetone
Specific Gravity3.92
ColorWhite to Pale Gray

The compound's high melting and boiling points reflect the strong ionic interactions between Ce³⁺ and Cl⁻ ions, characteristic of many lanthanide halides. While the anhydrous form maintains stability under appropriate storage conditions, its hygroscopic nature requires careful handling to prevent water absorption.

Structural Characteristics

Cerium(III) chloride anhydrous exhibits a distinctive crystal structure that contributes to its physical and chemical behavior.

The compound crystallizes in the hexagonal P6₃/m space group with a UCl₃-type crystal structure. This arrangement features Ce³⁺ ions bonded in a 9-coordinate geometry to nine equivalent Cl⁻ atoms, creating a complex three-dimensional network. The coordination sphere includes six shorter Ce-Cl bonds (approximately 2.92 Å) and three longer bonds (approximately 2.96 Å). This tricapped trigonal prismatic coordination geometry is characteristic of many lanthanide halides and influences the compound's reactivity patterns.

Each Cl⁻ ion in the structure is bonded in a trigonal non-coplanar geometry to three equivalent Ce³⁺ atoms, creating a robust structural framework that contributes to the compound's thermal stability. Elementally, the compound consists of 56.85% cerium and 43.15% chlorine by weight.

Early Discoveries and Initial Synthesis

The exploration of cerium(III) chloride began with the broader discovery of cerium by Jöns Jakob Berzelius and Wilhelm Hisinger in 1803 [6]. Initial attempts to isolate anhydrous cerium(III) chloride (CeCl$$3$$) faced challenges due to its hygroscopic nature and propensity to form hydrates. Early 20th-century methods relied on direct chlorination of cerium metal or its oxides, but these processes often yielded impure products contaminated by oxychlorides [1]. The breakthrough came with the development of vacuum dehydration techniques in the 1950s, which enabled the production of high-purity CeCl$$3$$ by heating the heptahydrate (CeCl$$3$$·7H$$2$$O) under controlled conditions [1].

A pivotal advancement occurred in the 1970s, when chemists demonstrated that CeCl$$3$$ could act as a Lewis acid catalyst, sparking interest in its applications beyond inorganic synthesis [1]. This period also saw the refinement of sublimation methods under high vacuum to achieve ultrapure anhydrous CeCl$$3$$, critical for organometallic applications [1].

Evolution of Synthetic Methodologies

Modern synthetic protocols emphasize reproducibility and scalability. Two primary methods dominate:

  • Thermal Dehydration: Gradual heating of CeCl$$3$$·7H$$2$$O to 140°C under vacuum produces anhydrous CeCl$$_3$$ with minimal hydrolysis [1].
  • Ammonium Chloride Assistance: Heating the hydrate with NH$$_4$$Cl at 400°C under vacuum eliminates water and prevents oxychloride formation [1].

Recent innovations include solvent-based approaches, such as Soxhlet extraction with tetrahydrofuran (THF), yielding adducts like CeCl$$3$$(THF)$${1.04}$$ for specialized applications [1]. These advancements have expanded access to anhydrous CeCl$$_3$$, facilitating its integration into diverse chemical workflows.

Significance in Contemporary Organometallic Chemistry

Role in Modern Catalytic Processes

Cerium(III) chloride has emerged as a versatile catalyst due to its Lewis acidity and redox flexibility. Key applications include:

Table 1: Catalytic Applications of Anhydrous CeCl$$_3$$

Reaction TypeSubstrateYield ImprovementSource
Luche Reductionα,β-Unsaturated ketones95% selectivity [1] [2]
AcetalizationAromatic aldehydes83–95% yield [4]
Michael Additionβ-Diketones + vinyl ketones89% yield [3]
Ketone SynthesisLithium carboxylates15x rate increase [5]

The Luche Reduction exemplifies CeCl$$3$$'s utility. When combined with NaBH$$4$$, it selectively reduces enones to allylic alcohols while suppressing over-reduction [1] [2]. For example, carvone yields exclusively the allylic alcohol 1, whereas NaBH$$_4$$ alone produces a mixture of 1 and the saturated alcohol 2 [1]. This chemoselectivity arises from Ce$$^{3+}$$ coordinating to the carbonyl oxygen, polarizing the π-system for hydride attack [1].

Applications in Selective Organic Transformations

Anhydrous CeCl$$_3$$ enables unique transformations unattainable with traditional catalysts:

  • Chemoselective Acetalization: Under solvent-free conditions, CeCl$$_3$$ catalyzes the protection of aldehydes in the presence of ketones. For instance, benzaldehyde forms its dimethyl acetal in 95% yield within 1 hour at 0°C, while cyclohexanone remains untouched [4].
  • Enhanced Ketone Formation: CeCl$$_3$$ accelerates the reaction of organolithium reagents with lithium carboxylates, increasing ketone yields from <1% to 95% in PhLi-mediated reactions [5].
  • Stereochemical Control: In citral acetalization, CeCl$$_3$$ preserves the native Z:E ratio (40:60), avoiding double-bond isomerization [4].

Overview of Current Research Trajectories

Advances in Catalytic Systems

Recent studies focus on optimizing CeCl$$_3$$'s recyclability and activity:

  • Microsized Catalysts: Thermal treatment of CeCl$$3$$·7H$$2$$O produces microsized particles that catalyze Michael additions of β-diketones to vinyl ketones with 89% efficiency [3].
  • Solvent-Free Protocols: The elimination of organic solvents in acetalization reduces environmental impact while maintaining yields >90% [4].
  • Hybrid Materials: Immobilizing CeCl$$_3$$ on mesoporous silica enhances stability and enables reuse for >5 cycles without significant activity loss [4].

Emerging Applications in Green Chemistry

Researchers are exploiting CeCl$$_3$$'s low toxicity and abundance to develop sustainable processes:

  • Biomass Conversion: Preliminary data suggest CeCl$$_3$$ catalyzes the depolymerization of lignin into aromatic monomers under mild conditions.
  • CO$$2$$ Utilization: CeCl$$3$$-mediated carboxylation reactions show promise for converting CO$$_2$$ into value-added carboxylic acids.
  • Hydrogen Storage: CeCl$$_3$$-doped materials improve hydrogen adsorption capacities in metal-organic frameworks (MOFs) [6].

Cerium(III) chloride is most commonly supplied as a heptahydrate that is both hygroscopic and prone to hydrolysis. Transforming the hydrate, a carbonate, an oxide, or metallic cerium into the moisture‐free halide entails overcoming the thermodynamic stability of Ce–O bonds while simultaneously suppressing the formation of oxychloride side products. This article analyzes four primary synthetic platforms—thermal dehydration, ammonium chloride–assisted chlorination, direct gas-phase chlorination, and thionyl chloride–mediated deoxygenation—then compares them on yield, scalability, cost, and purity. Each methodological section incorporates quantitative data, phase diagrams, and mechanistic studies so that chemists may rationally select or adapt a protocol for either small-scale synthesis or industrial deployment.

Table 1. Key Physical Properties Relevant to Synthesis

ParameterValueRelevance
Formula weight246.48 g mol⁻¹ [1]Stoichiometric calculations
Melting point848 °C [2]Upper limit for vacuum sublimation
Density (25 °C)3.97 g cm⁻³ [2]Reactor design
Solubility in waterHighly soluble [3]Drives hydrolysis risk during dehydration
Solubility in tetrahydrofuranHigh [1]Enables Soxhlet purification

Thermal Dehydration of Hydrated Cerium(III) Chloride

Hydrate Series and Stepwise Water Loss

Thermogravimetric and differential thermal analyses reveal a multistep dehydration pathway involving five distinct hydrates between the heptahydrate and the anhydrous salt (Table 2) [4] [5].

Table 2. Isothermal Fluidized-Bed Study of Dehydration Steps

StageEmpirical formulaTemperature windowObserved mass loss (w %)Residence time (h)
1CeCl₃·7H₂O → CeCl₃·5H₂O30–55 °C [4]9.4 [4]1.5
2CeCl₃·5H₂O → CeCl₃·3H₂O55–120 °C [4]12.8 [4]2.0
3CeCl₃·3H₂O → CeCl₃·2H₂O120–170 °C [5]5.6 [5]1.0
4CeCl₃·2H₂O → CeCl₃·H₂O170–224 °C [5]4.8 [5]0.7
5CeCl₃·H₂O → CeCl₃224–400 °C [5]4.5 [5]3.0

Key kinetic insight: Below 170 °C, mass loss tracks vapor pressure of water; above 200 °C, hydrolysis becomes competitive, necessitating inert or hydrochloric atmospheres to suppress CeOCl formation [5].

Vacuum Oven Protocol

Gradual heating of CeCl₃·7H₂O to 140 °C over 12 h under <10⁻³ mbar yields a pale beige powder that contains ≤3% CeOCl impurity yet performs effectively as a Lewis acid in Grignard additions [3]. Further heating to 400 °C under the same vacuum lowers the oxychloride content below 0.5% as verified by X-ray diffraction [3].

Ammonium Chloride‐Assisted Dehydration

Introducing four to six molar equivalents of ammonium chloride converts hydrolytic water into volatile hydrochloric acid, facilitating complete dehydration in 6 h at 400 °C [3] [6]. The salt simultaneously acts as a flux, promoting mass transport and minimizing surface oxidation.

Reaction:
CeCl₃·7H₂O + 4 NH₄Cl → CeCl₃ + 7 H₂O(g) + 4 NH₃(g) + 4 HCl(g)

Yield reaches 98% with oxychloride below the detection limit of powder X-ray diffraction (PXRD) [6].

Ammonium Chloride Route from Cerium Oxide

Solid-State Chlorination Mechanism

Cerium(IV) oxide reacts with ammonium chloride between 200 °C and 370 °C inside a sealed tubular reactor to form first ammonium pentachlorocerate and subsequently CeCl₃ after NH₄Cl sublimation [6].

Step 1:
CeO₂ + 10 NH₄Cl → (NH₄)₂CeCl₅ + 6 NH₃ + 6 H₂O

Step 2 (vacuum, 350–400 °C):
(NH₄)₂CeCl₅ → CeCl₃ + 2 NH₃ + 2 HCl

PXRD demonstrates quantitative conversion when the Cl⁻ / Ce ratio exceeds 5 [6]. Differential scanning calorimetry indicates an exotherm at 320 °C corresponding to pentachlorocerate decomposition, consistent with kinetic models for ammonolysis-induced halogen transfer.

Process Performance

MetricValue
Optimal Cl⁻ / Ce feed ratio5.2 ± 0.1 [6]
Space–time yield0.58 kg h⁻¹·m⁻² [6]
Purity after sublimation99.98% (REO basis) [6]
Energy consumption5.4 GJ t⁻¹ CeCl₃ (pilot scale) [6]

Scalability is superior to vacuum dehydration because heat transfer is enhanced by the release of gaseous by-products that fluidize the reacting bed.

Thionyl Chloride-Driven Deoxygenation of Oxides or Hydrates

Solution Route

Oxides or hydrates are slurried in 1,2-dimethoxyethane. Addition of thionyl chloride (2-fold excess relative to theoretical H₂O) at 90 °C generates in situ hydrogen chloride, chlorinating cerium and producing sulfur dioxide as the sole sulfurous effluent [7].

Global reaction (oxide basis):
CeO₂ + 3 SOCl₂ → CeCl₃·(DME)ₙ + 3 SO₂(g)

Complexation with dimethoxyethane prevents precipitation and allows isolation of CeCl₃(DME)₂ in crystalline yields of 94% after solvent removal under reduced pressure [7].

Advantages and Limitations

AdvantageMechanistic basis
Low temperature (≤120 °C)High proton activity of HCl in coordinating ether promotes Cl⁻ transfer [7]
Moisture scavengingSOCl₂ reacts with adventitious water to form volatile SO₂ + HCl [8]
Ease of purificationAdduct sublimes at 170 °C / 10⁻⁴ mbar to give adduct-free CeCl₃ [7]

Limitation: Thionyl chloride handling requires scrubbing of SO₂/HCl off-gases, adding capital cost to scale-up.

Direct Gas-Phase Chlorination of Metallic Cerium

Hydride Activation Strategy

Cerium metal buttons are first hydrided at 573 K in 1 bar dihydrogen, fracturing the metal into micro-porous fragments with >450 m² kg⁻¹ surface area [9]. Chlorination with anhydrous chlorine (99.5%) at 523 K converts 92% of cerium to CeCl₃ within 60 minutes [9].

Reaction:
2 CeH₂ + 3 Cl₂ → 2 CeCl₃ + H₂(g)

Kinetic Model

The rate fits a shrinking-core model with effective diffusion coefficient De = 1.2 × 10⁻⁶ cm² s⁻¹ and apparent activation energy 74 kJ mol⁻¹ [9]. Oxygen impurity (≈0.05%) in chlorine reduces conversion by forming tenacious CeOCl shells, underscoring the need for high-purity feed gas [9].

Process Snapshot

ParameterPilot result
Reactor typeFixed-bed quartz
Bed mass250 g cerium
Cl₂ flow1.5 L min⁻¹
Conversion92% [9]
Specific surface area of product50–320 m² kg⁻¹ (porosity retained) [9]

Gas-solid route delivers a free-flowing, high-surface-area chloride ideal for subsequent molten-salt electrolysis or reactive extraction.

Purification Techniques for Anhydrous Cerium(III) Chloride

High-Vacuum Sublimation

Subliming bulk CeCl₃ at 650 °C under 10⁻⁵ mbar through a zoned furnace affords single-sublimate purity of 99.995% with lanthanide‐series contaminants below 5 ppm [3].

Soxhlet Extraction

Post-dehydration material is extracted with refluxing tetrahydrofuran; partial solvate CeCl₃(THF)₁.₀₄ crystallizes in the condenser [3]. Vacuum removal of THF at 200 °C regenerates the anhydrous halide without detectable oxychloride per infrared spectroscopy (νCe–O < 400 cm⁻¹ absent) [3].

Comparative Evaluation of Synthetic Platforms

Table 3. Quantitative Comparison

CriterionVacuum dehydrationNH₄Cl routeSOCl₂ routeGas-phase chlorination
Typical scale10–500 g1–50 kg100 g–5 kg10 kg–1 t
Time per batch16 h8 h6 h2 h
Energy demandLow (1.3 GJ t⁻¹) [3]Medium (5.4 GJ t⁻¹) [6]Low (2.1 GJ t⁻¹) [7]Medium (4.0 GJ t⁻¹) [9]
Purity after sublimation99.9% [3]99.98% [6]99.9% [7]99.8% [9]
Capital intensityVacuum ovenRotary kiln + HCl scrubberGlass-lined reactorCl₂ handling + hydrider
ScalabilityModerateHighModerateHigh

Mechanistic and Thermodynamic Insights

Hydrolysis Suppression

Spectrometric detection of evolved HCl and Cl₂ during TG–MS runs confirms that a partial pressure of hydrochloric acid ≥0.1 atm suppresses formation of CeOCl at ≥300 °C by shifting equilibrium toward CeCl₃ [5] [9].

Role of Complexing Ethers

Density-functional theory calculations (B3LYP/LANL2DZ) on CeCl₃(DME)₂ indicate a 24 kJ mol⁻¹ stabilization over uncoordinated CeCl₃, rationalizing the enhanced solubility and lower process temperature of thionyl chloride routes [7].

Recent Process Intensification Research

Catalytic oxidative chlorination of methane uses CeOCl intermediary phases generated in situ from CeO₂, showing that reversible oxychlorination can be exploited for chlorine economy [10]. Micro-flow reactors integrating H₂/Cl₂ generation with hydride-activated cerium achieve space–time yields of 3.2 kg h⁻¹ L⁻¹ while eliminating batch variability [9].

Physical Description

Liquid; WetSolid

UNII

TH8E3IE00V

Related CAS

16651-27-7 (hexahydrate)
18618-55-8 (heptahydrate)
63938-95-4 (octahydrate)

Other CAS

15785-07-6
39290-87-4
63938-95-4

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
wastewater
Cerium chloride (CeCl3): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types